molecular formula C16H19N3O2S B2359390 N-cyclohexyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide CAS No. 422527-42-2

N-cyclohexyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide

Katalognummer B2359390
CAS-Nummer: 422527-42-2
Molekulargewicht: 317.41
InChI-Schlüssel: CMOUYBYKFLRRNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide, also known as CHAQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CHAQ is a quinazoline derivative that has been synthesized and studied extensively for its pharmacological and biological properties.

Wirkmechanismus

The mechanism of action of N-cyclohexyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide involves its ability to inhibit various enzymes and signaling pathways involved in cell growth and proliferation. N-cyclohexyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has been shown to inhibit the activity of protein kinases, which play a crucial role in cell growth and differentiation. Additionally, N-cyclohexyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has been shown to inhibit the activity of various transcription factors, which regulate gene expression and play a critical role in cancer development and progression.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. N-cyclohexyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, reducing inflammation in various disease models. Additionally, N-cyclohexyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has been shown to induce apoptosis and inhibit angiogenesis, leading to the inhibition of cancer cell growth and proliferation. N-cyclohexyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has also been shown to have neuroprotective effects, preventing neuronal cell death and reducing oxidative stress in various disease models.

Vorteile Und Einschränkungen Für Laborexperimente

N-cyclohexyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has several advantages for lab experiments, including its high purity and stability, making it a reliable compound for further research. Additionally, N-cyclohexyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has been extensively studied, and its pharmacological properties are well understood, making it a valuable tool for studying various diseases. However, the limitations of N-cyclohexyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide include its limited solubility and potential toxicity at high concentrations, which must be taken into consideration when conducting experiments.

Zukünftige Richtungen

There are several future directions for the research of N-cyclohexyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide, including the development of more potent analogs and the exploration of its potential applications in various disease models. Additionally, the combination of N-cyclohexyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide with other therapeutic agents may enhance its therapeutic potential and reduce potential toxicity. Further studies are needed to fully understand the pharmacological and biological properties of N-cyclohexyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide and its potential applications in various fields.
Conclusion:
In conclusion, N-cyclohexyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide, or N-cyclohexyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide, is a promising compound with potential applications in various fields, including cancer research, inflammation, and neurodegenerative diseases. Its mechanism of action involves the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. N-cyclohexyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has several advantages for lab experiments, including its high purity and stability, but also has limitations that must be taken into consideration. Future research on N-cyclohexyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide may lead to the development of more potent analogs and the exploration of its potential applications in various disease models.

Synthesemethoden

The synthesis of N-cyclohexyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide involves the reaction of 2-aminobenzamide with cyclohexyl isocyanate in the presence of a catalyst. The resulting product is then treated with thioacetic acid to obtain the final product, N-cyclohexyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide. The synthesis of N-cyclohexyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has been optimized to improve its yield and purity, making it a viable compound for further research.

Wissenschaftliche Forschungsanwendungen

N-cyclohexyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has been extensively studied for its potential applications in various fields, including cancer research, inflammation, and neurodegenerative diseases. In cancer research, N-cyclohexyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is a critical factor in many diseases, and N-cyclohexyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for diseases such as rheumatoid arthritis. N-cyclohexyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has also been studied for its potential neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Eigenschaften

CAS-Nummer

422527-42-2

Molekularformel

C16H19N3O2S

Molekulargewicht

317.41

IUPAC-Name

N-cyclohexyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide

InChI

InChI=1S/C16H19N3O2S/c20-14(17-11-6-2-1-3-7-11)10-19-15(21)12-8-4-5-9-13(12)18-16(19)22/h4-5,8-9,11H,1-3,6-7,10H2,(H,17,20)(H,18,22)

InChI-Schlüssel

CMOUYBYKFLRRNF-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)CN2C(=O)C3=CC=CC=C3NC2=S

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.